(Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H19N3O2S2 and its molecular weight is 361.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one, commonly referred to as BMTTZD, is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the biological activity of BMTTZD, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
- Molecular Formula : C15H17N3OS
- Molecular Weight : 287.38 g/mol
- CAS Number : 851429-36-2
Synthesis of BMTTZD
BMTTZD can be synthesized through a two-step reaction involving the condensation of appropriate benzylidene derivatives with thiazolidinone precursors. The synthesis has been optimized to yield high purity and yield of the compound, facilitating subsequent biological evaluations.
Anticancer Activity
BMTTZD has shown significant antiproliferative effects against various cancer cell lines. In vitro studies have evaluated its activity against several types of cancer, including:
Cell Line | Type of Cancer | IC50 (µM) |
---|---|---|
Huh7 | Hepatocellular carcinoma | <10 |
Caco2 | Colorectal adenocarcinoma | 8 |
HCT116 | Colorectal carcinoma | 6 |
PC3 | Prostate carcinoma | >10 |
MDA-MB 231 | Breast carcinoma | >10 |
The most active compounds exhibited IC50 values lower than 10 µM, indicating potent anticancer properties .
Enzyme Inhibition
BMTTZD has been investigated for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. The compound demonstrated competitive and non-competitive inhibition mechanisms, as shown in kinetic studies:
Compound | IC50 (µM) | Mechanism of Inhibition |
---|---|---|
BMTTZD Analog 1 | 5.21 | Competitive |
BMTTZD Analog 2 | 1.03 | Non-competitive |
These findings suggest that BMTTZD and its analogs could be developed as agents for skin whitening or treating pigmentation disorders .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of BMTTZD derivatives. The compound exhibited activity against various bacterial strains:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Active |
Bacillus subtilis | Active |
Escherichia coli | Moderate |
The antimicrobial efficacy was assessed using standard methods, where BMTTZD showed significant inhibition compared to control substances .
Case Studies
- In Vitro Antiproliferative Study : A study conducted on multiple cancer cell lines demonstrated that BMTTZD significantly inhibited cell growth in a dose-dependent manner. The results indicated that the compound could induce apoptosis in cancer cells, which was confirmed through flow cytometry assays.
- Tyrosinase Inhibition Study : Kinetic studies using Lineweaver–Burk plots revealed that BMTTZD analogs effectively inhibited mushroom tyrosinase activity, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-18-7-9-19(10-8-18)15(21)12-20-16(22)14(24-17(20)23)11-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3/b14-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOCDZNOMLSLQC-KAMYIIQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.